Ebna1-IN-SC7

EBNA1-DNA binding inhibition Fluorescence polarization assay In vitro potency

Ebna1-IN-SC7 (SC7) is a well-characterized EBNA1-DNA binding inhibitor (IC50 23 μM) validated across FP, EMSA, and cell-based transcription assays. It uniquely dissects EBNA1 transcriptional vs. episome-maintenance functions without altering EBV genome copy number in Raji cells (10 μM). At 5 μM, complete EBNA1 blockade with ~60% Zta co-inhibition enables differential studies alongside selective analog SC19. Serves as reference inhibitor for HTS calibration and assay transfer. Purity ≥98%.

Molecular Formula C20H16BrNO5S
Molecular Weight 462.3 g/mol
Cat. No. B414156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbna1-IN-SC7
Molecular FormulaC20H16BrNO5S
Molecular Weight462.3 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3
InChIKeySSARAOHVKXASDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebna1-IN-SC7 (SC7): A First-Generation EBNA1 Inhibitor for EBV-Related Cancer Research and Viral Latency Studies


Ebna1-IN-SC7 (CAS: 324022-08-4), also designated compound SC7, is a selective small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), a multifunctional DNA-binding protein required for viral episome maintenance, replication, and transcriptional regulation in latently infected cells [1]. The compound was identified through high-throughput in silico virtual screening of approximately 90,000 low-molecular-weight compounds docked against the EBNA1 DNA-binding domain crystal structure [1]. Ebna1-IN-SC7 inhibits EBNA1-DNA binding activity with an IC₅₀ value of 23 μM in fluorescence polarization (FP) assays and has been extensively characterized in cell-based transcriptional activation models [1]. Its chemical structure comprises a 2-bromophenyl acetate scaffold with an N-acetyl-N-(naphthalen-2-ylsulfonyl) substitution .

Why Ebna1-IN-SC7 Cannot Be Interchanged with Other EBNA1 Inhibitors Without Loss of Experimental Fidelity


The EBNA1 inhibitor landscape is highly heterogeneous, with compounds exhibiting divergent biochemical mechanisms, selectivity profiles, and cellular activities that preclude simple analog substitution. Ebna1-IN-SC7 (SC7) belongs to an early class of EBNA1 inhibitors discovered via virtual screening, distinct from later-generation compounds such as VK-1727, the LB series, or EAI derivatives, which were developed through different chemical scaffolds and optimization strategies [1]. Critically, in-class compounds demonstrate substantial variability in their selectivity for EBNA1 over the related viral transcription factor Zta, with SC7 showing ~60% inhibition of Zta transactivation at 5 μM while SC19 shows complete selectivity [1]. Furthermore, inhibitor effects on EBV genome maintenance are not uniform: SC7 does not alter EBV episome copy number in Raji cells at 10 μM over six days [1], whereas VK-1727 has been shown to reduce viral gene expression and impact tumor growth in xenograft models [2]. These mechanistic and functional divergences mandate compound-specific validation rather than generic class-level substitution.

Ebna1-IN-SC7 Quantitative Differentiation: Head-to-Head Comparative Data for Scientific Procurement Decisions


Ebna1-IN-SC7 Exhibits Distinct EBNA1-DNA Binding Inhibition Potency Relative to In-Class Comparators in Fluorescence Polarization Assays

Ebna1-IN-SC7 (SC7) inhibits EBNA1-DNA binding activity with an IC₅₀ of 23 μM in fluorescence polarization (FP) assays, as reported in primary characterization studies [1]. This potency is comparable to structurally related analogs SC11 and SC19, which exhibit IC₅₀ values in the range of 20–100 μM in the same FP assay format [1]. However, SC7 demonstrates superior potency compared to SC27, which failed to show measurable inhibition in the FP assay and was only validated via electrophoretic mobility shift assay (EMSA) [1]. In contrast, later-generation inhibitor VK-1727 has not been reported with a directly comparable IC₅₀ for EBNA1-DNA binding in FP assays; its activity is typically characterized by cellular proliferation metrics rather than in vitro binding inhibition . The LB series of inhibitors (LB2, LB3, LB7) show a distinct potency range with reported IC₅₀ values spanning approximately 10–50 μM in FP assays using an 11-point two-fold titration curve starting at 50 μM [2].

EBNA1-DNA binding inhibition Fluorescence polarization assay In vitro potency

Ebna1-IN-SC7 Demonstrates Complete Inhibition of EBNA1-Dependent Transcriptional Activation at Low Micromolar Concentrations

In cell-based functional assays, Ebna1-IN-SC7 (SC7) at 5 μM completely blocks EBNA1-dependent transcriptional activation of the OriP-Cp-luciferase reporter in transfected HEK293T cells, achieving 100% inhibition relative to basal expression levels observed in the absence of ectopic EBNA1 [1]. This cellular activity is comparable to that of SC11 and SC19, which also exhibit complete inhibition of EBNA1 transcriptional activation at the same 5 μM concentration [1]. However, SC7 shows partial off-target activity against the related viral transcription factor Zta, inhibiting Zta-dependent transactivation of the BHLF1-luciferase reporter by approximately 60% at 5 μM [1]. In contrast, SC19 demonstrates complete selectivity, with no detectable inhibition of Zta transactivation under identical conditions [1]. SC11 exhibits a similar partial Zta inhibition profile to SC7 (~60% at 5 μM) [1].

Transcriptional activation inhibition Cell-based functional assay HEK293T transfection model

Ebna1-IN-SC7 Does Not Alter EBV Genome Copy Number in Latently Infected B-Cells, in Contrast to DNA Replication Inhibitors

Treatment of Raji Burkitt lymphoma cells (which harbor latent EBV episomes) with 10 μM Ebna1-IN-SC7 (SC7) for six days has no significant effect on EBV genome copy number, as measured by quantitative real-time PCR for EBV DNA relative to cellular actin DNA [1]. This outcome contrasts sharply with the established DNA replication inhibitor hydroxyurea (HU), which substantially reduces EBV copy number under similar conditions [1]. SC11 and SC19 also exhibit no effect on EBV genome copy number in this assay [1]. This finding indicates that while SC7 effectively inhibits EBNA1 transcriptional activation function, it does not disrupt the maintenance of the viral episome during latent infection over the six-day treatment period [1].

EBV episome maintenance Latent viral genome stability Raji Burkitt lymphoma model

Ebna1-IN-SC7 Application Scenarios: Evidence-Driven Use Cases for EBNA1-Targeted Research


Validated Reference Compound for Assay Development and High-Throughput Screening of EBNA1-DNA Binding Inhibitors

Ebna1-IN-SC7 serves as a well-characterized, moderate-potency reference inhibitor for developing and validating EBNA1-DNA binding assays, including fluorescence polarization (FP) and electrophoretic mobility shift assays (EMSA) [1]. Its defined IC₅₀ of 23 μM in FP assays provides a benchmark for calibrating assay sensitivity and establishing Z' factors in high-throughput screening campaigns. The compound's documented behavior across multiple orthogonal assay formats (FP, EMSA, cell-based transcription) makes it an ideal positive control for assay transfer and reproducibility studies [1].

Investigating EBNA1-Dependent Transcriptional Regulation in Episomal Reporter Models

Researchers studying EBNA1-mediated transcriptional activation of viral promoters (e.g., Cp, OriP) can employ Ebna1-IN-SC7 at 5 μM to achieve complete inhibition of EBNA1-driven luciferase reporter activity in transfected HEK293T cells [1]. This application is particularly suited for dissecting the contribution of EBNA1 DNA-binding and transcriptional functions to viral gene expression programs, independent of effects on episome maintenance or replication [1].

Comparative Studies of EBNA1 vs. Zta Transcriptional Inhibition Selectivity

Ebna1-IN-SC7's partial inhibition of Zta transactivation (~60% at 5 μM) provides a unique tool for comparative mechanistic studies examining the differential roles of EBNA1 and Zta in viral gene regulation [1]. When used alongside the fully selective analog SC19 (0% Zta inhibition at 5 μM), SC7 enables controlled investigation of Zta-dependent vs. EBNA1-specific transcriptional effects in EBV lytic and latent gene expression programs [1].

Mechanistic Studies of EBNA1 Transcriptional Function in Latently Infected B-Cell Lines

In Raji Burkitt lymphoma cells and other EBV-positive B-cell models, Ebna1-IN-SC7 can be used at 10 μM to probe EBNA1-dependent transcriptional functions without altering EBV genome copy number over six-day treatment periods [1]. This property allows researchers to distinguish transcriptional from episome-maintenance functions of EBNA1, facilitating dissection of EBNA1's multifunctional roles in viral latency [1].

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